2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Overview
Description
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as 4,4’-Isopropylidenebis(2,6-dimethylphenol) or Tetramethylbisphenol A, is an important organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in the production of polycarbonate, polysulfone resin, bifunctional polyphenyl ether resin, and other polymer materials .
Synthesis Analysis
The synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be achieved from 2,6-Dimethylphenol and Acetone . Another synthesis method involves the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane .Molecular Structure Analysis
The molecular formula of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is C19H24O2, and its molecular weight is 284.39 . The structure of this compound includes two phenolic groups attached to a propane molecule .Chemical Reactions Analysis
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be used to synthesize diamine monomer 2,2-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]propane (TBAPP). TBAPP can undergo condensation reactions with various dianhydrides in N,N-dimethylacetamide (DMAc) solvent to form polyamic acids, which can then undergo dehydration cyclization under heat to form polyimides .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point of 162-165 °C and a predicted boiling point of 420.6±40.0 °C . Its density is predicted to be 1.074±0.06 g/cm3 . It has a slight solubility in chloroform and methanol .Scientific Research Applications
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Application in Crystal Structure Analysis
- Scientific Field : Crystallography .
- Summary of Application : The compound has been used in the study of crystal structures and Hirshfeld surface analysis .
- Methods of Application : The intermolecular interactions in the crystal structure were quantified and analysed using Hirshfeld surface analysis .
- Results or Outcomes : The molecules are connected by O—H O and C—H O hydrogen bonds, forming hydrogen-bonded zigzag chains running along the b axis and parallel to the (001) plane. The molecular packing is stabilized by van der Waals interactions between these chains along the a and c axes .
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Application in Thermosensitive Recording Materials
- Scientific Field : Material Science .
- Summary of Application : The compound is used as a color-developer in thermosensitive recording materials .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Application in Organic Synthesis and Pharmaceutical Intermediates
- Scientific Field : Organic Chemistry and Pharmaceutical Science .
- Summary of Application : The compound is used as an organic synthesis intermediate and a pharmaceutical intermediate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Application in Polymer Production
- Scientific Field : Polymer Science .
- Summary of Application : The compound is suitable for producing various polymer materials such as polycarbonate, polysulfone resin, and bifunctional polyphenylene ether resins .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Application in Fine Chemical Products
- Scientific Field : Fine Chemicals .
- Summary of Application : The compound can also be used in fine chemical products such as plasticizers, flame retardants, heat stabilizers, and coatings .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
- Application in Synthesis of Novel Dimethacrylic Monomer
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound is used in the synthesis of a novel dimethacrylic monomer based on bioderived alicyclic diol—isosorbide .
- Methods of Application : A triphenyl phosphine catalyzed addition of methacrylic acid to ISDGE resulted in 2,5-bis(2-hydroxy-3-methacryloyloxypropoxy)-1,4:3,6-dianhydro-sorbitol (ISDGMA). The monomer obtained was photopolymerized using camphorquinone/2-(dimethyl-amino)ethyl methacrylate initiating system .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
As an important organic synthesis intermediate and pharmaceutical intermediate, 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane has potential applications in the synthesis of various polymers and pharmaceuticals . Its use in the synthesis of diamine monomers and subsequent formation of polyimides suggests potential applications in the development of high-performance materials .
properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97700-62-4 | |
Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8047973 | |
Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | |
CAS RN |
5613-46-7 | |
Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5613-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenedi-2,6-xylol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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